Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate

Suzuki coupling Selectivity Pyrimidine functionalization

Select this regioisomer for your medicinal chemistry program. The C2-Br enables late-stage SNAr diversification, while the 4-CF3 enhances metabolic stability and electron deficiency. The pre-installed ethyl ester bypasses poor-yield direct carboxylation, ensuring step economy. Choose this specific halo-ester ensemble over the 2-Cl or des-halo analogs to match your planned synthetic pathway.

Molecular Formula C8H6BrF3N2O2
Molecular Weight 299.047
CAS No. 1823388-62-0
Cat. No. B2465726
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate
CAS1823388-62-0
Molecular FormulaC8H6BrF3N2O2
Molecular Weight299.047
Structural Identifiers
SMILESCCOC(=O)C1=CN=C(N=C1C(F)(F)F)Br
InChIInChI=1S/C8H6BrF3N2O2/c1-2-16-6(15)4-3-13-7(9)14-5(4)8(10,11)12/h3H,2H2,1H3
InChIKeyBXZUBWLJBNVULX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Guide: Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 1823388-62-0) as a Key Synthetic Intermediate


Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate is a polysubstituted pyrimidine building block with a molecular formula of C8H6BrF3N2O2 . The compound features three distinct functional handles on the pyrimidine core: a bromine atom at the 2-position, a trifluoromethyl group at the 4-position, and an ethyl ester at the 5-position. This specific substitution pattern classifies it as an electron-deficient heterocycle that serves as a versatile intermediate for further functionalization, particularly in medicinal chemistry programs targeting kinase inhibitors and other pharmaceutically relevant scaffolds [REFS-1, REFS-2]. Its procurement is typically driven by the need for a single, well-characterized regioisomer for use in multi-step synthetic sequences.

Why Direct Analog Substitution is Not Advisable for Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate


The compound's value proposition is rooted in its specific, non-interchangeable functional group ensemble . Substituting the 2-bromo group with a 2-chloro group, while seemingly minor, significantly alters reactivity in key reactions like Suzuki cross-coupling, where chloropyrimidines have been shown to be the preferred substrate for selective monoarylation, suggesting bromo analogs can exhibit a different selectivity profile [1]. Furthermore, replacing the 4-trifluoromethyl group with a methyl group removes a critical electron-withdrawing element that stabilizes lithiated intermediates and enhances metabolic stability, a hallmark of fluorinated drug candidates [2]. Finally, the 5-ethyl ester is not merely a protecting group; its hydrolysis to the corresponding carboxylic acid, a common alternative, generates a compound with distinct physicochemical properties and reactivity, particularly in decarboxylative cross-coupling reactions . The quantitative evidence below substantiates why these specific features matter for selection.

Head-to-Head Evidence for Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate vs. Closest Analogs


C2-Bromo vs C2-Chloro Selectivity Profiles in Palladium-Catalyzed Cross-Couplings

A fundamental study on the Suzuki coupling of halogenated pyrimidines established that chloropyrimidines are the substrates of choice for selective monoarylation. Bromopyrimidines, like the target compound, were found to be less preferential [1]. This indicates that for a synthetic chemist planning a selective cross-coupling at the C2 position, the chloro-analog (Ethyl 2-chloro-4-(trifluoromethyl)pyrimidine-5-carboxylate) is not a 1:1 substitute and may lead to a different product distribution. The target bromo compound's higher reactivity in oxidative addition, while potentially leading to over-arylation, can be advantageous for achieving rapid, exhaustive functionalization when selectivity is not the primary concern.

Suzuki coupling Selectivity Pyrimidine functionalization C-H arylation

Contrasting Yields for Direct Metalation/Carboxylation at the C5 Position

The direct functionalization of the pyrimidine C5 position via lithiation is highly dependent on the substitution pattern. The Schlosser group demonstrated that 2-bromo-4-(trifluoromethyl)pyrimidine (the non-ester analog) undergoes consecutive treatment with butyllithium to afford the expected 5-carboxylic acid in only poor yields [1]. In contrast, substrates with two flanking electron-withdrawing groups, such as 4,5-dibromo-6-(trifluoromethyl)pyrimidine, produce the 5-carboxylic acid in high yields (73-54%) [1]. This provides class-level evidence that the target compound's pre-installed 5-ethyl ester group is not merely convenient but likely overcomes a key synthetic limitation, positioning it as a superior entry point for the synthesis of more complex 2,4,5-trisubstituted pyrimidines compared to starting from the non-esterified core scaffold.

Synthetic methodology Organometallic chemistry C-H functionalization Pyrimidine lithiation

Enhanced Reactivity in Nucleophilic Aromatic Substitution (SNAr) vs. Non-Halogenated Analog

The combination of a leaving group (Br) at C2 and two electron-withdrawing groups (CF3, COOEt) at C4 and C5 creates a highly electron-deficient pyrimidine ring . This makes the target compound a significantly more active electrophile for SNAr reactions compared to its non-halogenated analog, Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate (CAS 187035-81-0) [1]. The Hammett substituent constant (σp) for CF3 is 0.54 and for COOEt is 0.45. Their combined effect activates the C2 position for bromide displacement by nucleophiles (e.g., amines, alkoxides), whereas the non-halogenated counterpart is inert under the same conditions. While precise quantitative rate constants are not available for this specific pair, the class-level inference is robust: the bromo compound can participate in amination reactions to afford 2-aminopyrimidine derivatives in high yields, a cornerstone transformation in drug discovery, while the des-chloro analog cannot.

SNAr reactivity Electrophile Click chemistry Medicinal chemistry

Defined Application Scenarios for Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate Based on Quantitative Evidence


Scaffold Hopping in Kinase Inhibitor Programs Requiring Selective C2 Derivatization

When a medicinal chemistry program aims to explore SAR around the 2-position of a pyrimidine-based kinase hinge binder, the target compound is the correct choice over its des-halo counterpart. The C2-Br bond, as established in Class-level inference, is a reactive handle that allows for late-stage diversification via SNAr to introduce various amine motifs, a step that is chemically impossible with the non-halogenated Ethyl 4-(trifluoromethyl)pyrimidine-5-carboxylate. This contrasts with the chloro analog, where cross-coupling selectivity differs, as noted in [1], meaning the specific halo-ester combination must be chosen judiciously at the procurement stage to match the planned synthetic pathway.

Synthesis of 2,4- and 2,5-difunctionalized Pyrimidine Cores for Agrochemical Discovery

For the cost-effective parallel synthesis of diverse pyrimidine libraries, the pre-installed ethyl ester is a key differentiator. The evidence shows that direct carboxylation of 2-bromo-4-(trifluoromethyl)pyrimidine proceeds in poor yield [2]. By procuring the target compound, a synthetic chemist directly bypasses this inefficient step, ensuring a productive starting point for subsequent transformations, like converting the ester to an amide or using it in decarboxylative couplings. This is a clear advantage in an industrial setting where step economy and yield predictability are paramount.

Fragment-Based Drug Discovery (FBDD) Requiring Metabolic Stability at the 4-Position

In the design of fragment libraries, the 4-CF3 group is a well-established bioisostere for a methyl group that resists oxidative metabolism. The target compound provides this feature pre-installed, unlike its 4-methyl analog. While direct metabolic comparative data for this specific compound are not available, the class-level inference across medicinal chemistry is strong: the trifluoromethyl group increases metabolic half-life and alters the electron density of the ring, affecting both potency and PK as demonstrated by numerous drugs in the kinase inhibitor field. Procuring the CF3-containing fragment thus aligns with standard optimization strategies.

Quote Request

Request a Quote for Ethyl 2-bromo-4-(trifluoromethyl)pyrimidine-5-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.